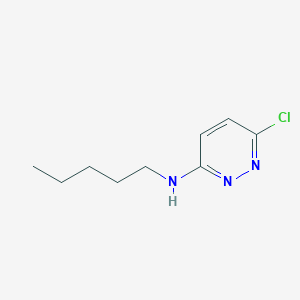

6-Chloro-N-pentylpyridazin-3-amine

Description

6-Chloro-N-pentylpyridazin-3-amine is a chemical compound with the molecular formula C9H14ClN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The presence of a chlorine atom at the 6-position and a pentylamine group at the N-position makes this compound unique

Properties

IUPAC Name |

6-chloro-N-pentylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-2-3-4-7-11-9-6-5-8(10)12-13-9/h5-6H,2-4,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFGMCLSYOTWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561218 | |

| Record name | 6-Chloro-N-pentylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-42-4 | |

| Record name | 6-Chloro-N-pentyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-pentylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-pentylpyridazin-3-amine typically involves the following steps:

Starting Material: The synthesis begins with 6-chloropyridazine.

N-Alkylation: The 6-chloropyridazine undergoes N-alkylation with pentylamine under basic conditions to form this compound.

The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-pentylpyridazin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding amine derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like ethanol or methanol.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products

Substitution: Products include various substituted pyridazines.

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

6-Chloro-N-pentylpyridazin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study biological pathways involving pyridazine derivatives.

Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-pentylpyridazin-3-amine involves its interaction with specific molecular targets. The chlorine atom and the pentylamine group contribute to its binding affinity and specificity. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-N-propylpyridazin-3-amine

- 3-Chloro-6-pentylaminopyridazine

- 6-Chloro-N-methylpyridazin-3-amine

Comparison

6-Chloro-N-pentylpyridazin-3-amine is unique due to its specific substitution pattern and the presence of a pentylamine group. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the length and nature of the alkyl chain. For instance, 6-Chloro-N-propylpyridazin-3-amine has a shorter alkyl chain, which may affect its solubility and binding properties.

Biological Activity

6-Chloro-N-pentylpyridazin-3-amine is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by a pyridazine ring with a pentyl substituent and a chlorine atom at the 6-position. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The molecular formula of this compound is . The presence of the chlorine atom and the amine functional group contributes to its reactivity and biological activity. Below are key properties of the compound:

| Property | Value |

|---|---|

| Molecular Weight | 185.68 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antitumor activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have shown that this compound displays activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted, indicating its potential as an anticancer agent. Further investigation into its mechanism of action is necessary to fully understand how it affects tumor growth.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial properties of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate efficacy. -

Antitumor Mechanism Investigation :

Another study focused on the antitumor effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may activate intrinsic apoptotic pathways.

Comparative Analysis

To understand the relative biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Simple structure without sulfonamide | Antimicrobial, antitumor |

| 4-Chlorobenzene sulfonamide | Contains sulfonamide | Antibacterial |

| N-(4-chlorobenzene) sulfanilamide | Similar sulfanilamide structure | Antimicrobial properties |

Future Directions

Further research is essential to elucidate the specific biological mechanisms behind the activities of this compound. Potential areas for future studies include:

- Mechanistic Studies : Understanding how the compound interacts with cellular targets.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.